4-Nitrophenyl acetate
Overview
Description
4-nitrophenyl acetate is a phenyl acetate resulting from the formal condensation of the hydroxy group of 4-nitrophenol with the carboxy group of acetic acid. It is a member of phenyl acetates and a member of nitrobenzenes. It derives from a 4-nitrophenol.
Scientific Research Applications
Advanced Oxidation Processes
4-Nitrophenyl acetate plays a significant role in environmental chemistry, particularly in the context of advanced oxidation processes (AOPs). These processes are utilized for the degradation of recalcitrant compounds in water, including pharmaceuticals like acetaminophen. The study by Qutob et al. (2022) highlights the use of AOPs to treat acetaminophen in aqueous mediums, leading to various by-products, including 4-nitrophenol. This research underscores the importance of understanding the degradation pathways and biotoxicity of these by-products to enhance treatment methods and mitigate environmental impacts (Qutob et al., 2022).
Atmospheric Chemistry
In atmospheric chemistry, the study of nitrophenols, including 4-nitrophenol derived from this compound, is critical. Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, shedding light on their formation through direct emissions from combustion processes and hydrolysis of pesticides. This research also explores the atmospheric nitrations that produce 4-nitrophenol, a compound related to this compound, highlighting its environmental relevance and the need for further research to fully understand its atmospheric dynamics (Harrison et al., 2005).
Photoprotection and Synthetic Chemistry
In the field of synthetic chemistry, photosensitive protecting groups, such as those derived from this compound, are extensively used. Amit et al. (1974) discuss the promise of using photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry. These groups facilitate the protection of functional groups during synthesis processes, showcasing the versatility and potential of this compound in enhancing synthetic methodologies (Amit et al., 1974).
Environmental Toxicology and Remediation
The environmental fate and effects of compounds related to this compound, such as 3-trifluoromethyl-4-nitrophenol (TFM), have been studied for their impact on ecosystems. Hubert (2003) reviews the use of TFM in the Great Lakes basin for controlling sea lamprey populations. This study emphasizes that while TFM and by extension, related nitrophenolic compounds like this compound, have transient environmental effects, their use requires careful consideration of potential estrogenic effects and ecological impacts (Hubert, 2003).
Mechanism of Action
Target of Action
4-Nitrophenyl acetate primarily targets esterases and lipases . These enzymes play a crucial role in the hydrolysis of esters into an alcohol and an acid in biological systems, which is a fundamental process in the metabolism of lipids.
Mode of Action
The compound interacts with its targets (esterases and lipases) through a process known as ester hydrolysis . In this process, this compound is cleaved into 4-nitrophenol and acetic acid . This reaction is catalyzed by the esterase or lipase enzyme .
Biochemical Pathways
The hydrolysis of this compound affects the ester metabolism pathway . The downstream effects include the production of 4-nitrophenol and acetic acid, which can further participate in various biochemical reactions. For example, acetic acid, a two-carbon organic acid, can enter the citric acid cycle, a key metabolic pathway, and be used to produce energy.
Pharmacokinetics
Its metabolism involves hydrolysis, catalyzed by esterases and lipases, to produce 4-nitrophenol and acetic acid . The bioavailability of this compound would be influenced by factors such as the presence and activity of these enzymes.
Result of Action
The hydrolysis of this compound results in the production of 4-nitrophenol and acetic acid . This can lead to changes in cellular pH and other biochemical parameters. The exact molecular and cellular effects would depend on the specific biological context, including the types of cells and the presence of other metabolites.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of esterases and lipases, which catalyze the hydrolysis of this compound, can be affected by factors such as pH and temperature . Moreover, the presence of other substances, such as inhibitors or activators of these enzymes, can also influence the action of this compound .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The base promoted hydrolysis of 4-nitrophenyl acetate was initially investigated . The proposed method was then applied to monitor the kinetics of three heterogeneous processes: (1) reduction of 4-nitrophenolate in the presence of dispersed Pd/C; (2) decomposition of methyl orange with TiO 2; and (3) adsorption of rhodamine on montmorillonite . The method via digital images showed high reproducibility and analytical frequency, allowing the execution of simultaneous analyses, with an accuracy comparable to UV–Vis spectrophotometry .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl acetate interacts with various enzymes, proteins, and other biomolecules. It is a substrate for esterase and lipase activity . The hydrolysis of this compound releases p-nitrophenol .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for esterase and lipase activity . The hydrolysis of this compound by these enzymes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by esterase and lipase enzymes. This process releases p-nitrophenol, which can be monitored at 405 nm . The hydrolysis of this compound can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For use as a substrate to determine esterase or lipase activity, 63 mg is dissolved in 10 ml of methanol and stored at 2-8 °C. Such stock solutions can be kept for about one week with only a small increase in free p-nitrophenol .
Metabolic Pathways
This compound is involved in the metabolic pathways related to esterase and lipase activity. The hydrolysis of this compound by these enzymes is a key step in these pathways .
Properties
IUPAC Name |
(4-nitrophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUDNIGJSLPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061191 | |
Record name | Acetic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 4-Nitrophenyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20076 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00186 [mmHg] | |
Record name | 4-Nitrophenyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20076 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
830-03-5 | |
Record name | 4-Nitrophenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 4-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-ACETOXYNITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I902J0QH9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.